molecular formula C9H11NO2 B13133684 2,6-Dimethoxy-3-vinylpyridine

2,6-Dimethoxy-3-vinylpyridine

Cat. No.: B13133684
M. Wt: 165.19 g/mol
InChI Key: BHNSDABGMSYYLJ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-vinylpyridine is a chemical compound of significant interest in advanced organic synthesis and materials science research. It features a pyridine ring system substituted with methoxy groups at the 2 and 6 positions and a reactive vinyl group at the 3 position. This unique structure makes it a valuable bifunctional building block. The electron-donating methoxy groups can influence the electronic properties of the ring, while the vinyl group offers a site for further polymerization or functionalization via addition reactions . Researchers utilize similar vinylpyridine derivatives as key intermediates in the development of novel polymers, such as poly(vinylpyridine) and its block copolymers, which have applications in creating nanostructured materials, supramolecular assemblies, and functional surfaces . Furthermore, vinylpyridine motifs are explored in pharmaceutical research as tunable covalent warheads in the design of targeted inhibitors, highlighting their potential in drug discovery . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-ethenyl-2,6-dimethoxypyridine

InChI

InChI=1S/C9H11NO2/c1-4-7-5-6-8(11-2)10-9(7)12-3/h4-6H,1H2,2-3H3

InChI Key

BHNSDABGMSYYLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C=C)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethoxy 3 Vinylpyridine

Reactivity Profiles of the Vinyl Moiety

The vinyl group in 2,6-Dimethoxy-3-vinylpyridine is the primary site for a range of addition and functionalization reactions. Its reactivity is polarized due to the influence of the electron-rich pyridine (B92270) ring, making it susceptible to attack by both radicals and electrophiles.

The vinyl group on pyridine rings, particularly when the nitrogen atom creates a conjugate activation effect at the 2- or 4-position, is susceptible to nucleophilic or Michael addition reactions. rsc.org For 3-vinylpyridines, this conjugate activation is absent. rsc.org However, the electron-donating methoxy (B1213986) groups in this compound increase the electron density of the π-system, potentially influencing its reactivity in addition reactions.

In processes like the Michael addition, various secondary amines have been shown to react with vinylpyridines, often facilitated by solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures. researchgate.net While direct studies on the 2,6-dimethoxy derivative are scarce, the general mechanism involves the addition of a nucleophile across the double bond.

Radical processes are also pertinent. Vinylpyridines can undergo polymerization through radical mechanisms. itu.edu.tr Furthermore, the generation of aryl radicals via photoredox catalysis can lead to the functionalization of heteroarenes. nih.gov In such processes, an aryl radical could add across the vinyl double bond of this compound.

Pericyclic reactions are concerted processes that occur via a cyclic transition state, and their pathways are governed by the principles of orbital symmetry. unina.itudel.edu These reactions are stereospecific and can be initiated thermally or photochemically. unina.it The vinyl group of this compound allows it to participate in cycloaddition reactions, a key class of pericyclic processes. unina.it

Cycloaddition reactions are classified based on the number of π-electrons involved from each component, such as [4+2] and [2+2] cycloadditions. msu.edu

[4+2] Cycloadditions (Diels-Alder Reactions): Electron-rich vinyl-heteroaromatics can serve as dienes in Diels-Alder reactions under thermal conditions, often without needing Lewis acid catalysis. core.ac.uk Given the two electron-donating methoxy groups, this compound can be classified as an electron-rich system, suggesting it could react with electron-deficient dienophiles. Intramolecular Diels-Alder reactions are also a possibility if the molecule is tethered to a dienophile. msu.edu

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a powerful method for forming four-membered rings. msu.edu The enantioselective photochemical [2+2] cycloaddition of acyclic vinylpyridines has been achieved through sensitization with an Iridium(III) photocatalyst in the presence of a chiral phosphoric acid. nih.gov This strategy enables intermolecular cycloaddition, overcoming the typical preference for isomerization in acyclic triplet diradicals. nih.gov Such a method could potentially be applied to this compound.

[3+2] Cycloadditions: These reactions involve a three-atom (1,3-dipole) component and a two-atom (dipolarophile) component. uchicago.edu Nitrile oxides, for example, undergo regioselective 1,3-dipolar cycloaddition with alkenes to form isoxazolines. mdpi.com The regioselectivity is controlled by both steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The vinyl group of this compound could act as the dipolarophile in such reactions.

Transition-metal-catalyzed C-H activation has become a powerful tool for direct functionalization, avoiding the need for pre-activated substrates. nih.govacs.org The pyridine nitrogen atom is a common directing group, facilitating the ortho-selective C-H activation of the pyridine ring or attached substituents. nih.govacs.org

For vinylpyridines, functionalization can be directed to the vinyl group. Ruthenium-catalyzed β-selective alkylation of 4-vinylpyridine (B31050) with aldehydes and ketones has been demonstrated. rsc.org This reaction proceeds via a deoxygenative coupling with hydrazones formed in situ. rsc.org The reaction shows high regioselectivity for the β-carbon of the vinyl group and is effective for both terminal and internal vinylpyridines. rsc.org The electronic properties of the pyridine ring are crucial, with 2- and 4-vinylpyridines being reactive substrates, while 3-vinylpyridine (B15099) is reported to be unreactive under related conditions due to the lack of conjugate activation. rsc.org However, the specific electronic environment created by the 2,6-dimethoxy substitution could alter this reactivity profile.

Palladium-catalyzed C-H functionalization has also been used for the trifluoromethylthiolation of 2-vinylpyridine (B74390) derivatives. nih.gov

A summary of representative conditions for the functionalization of vinylpyridines is presented below.

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct TypeSource
β-Alkylation[Ru(p-cymene)Cl2]2, Ligand, Base4-Vinylpyridineβ-Alkylated Pyridine rsc.org
[2+2] PhotocycloadditionIr(III) photocatalyst, Chiral Phosphoric AcidAcyclic VinylpyridineCyclobutane Derivative nih.gov
TrifluoromethylthiolationPalladium Catalyst, SCF3 Source2-Vinylpyridineβ-Trifluoromethylthiolated Pyridine nih.gov
Michael AdditionHFIP (solvent)2-Vinylpyridineβ-Aminoethylpyridine researchgate.net

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, readily participating in alkylation reactions and coordination to metal ions. The 2,6-dimethoxy substituents sterically hinder the nitrogen atom while also electronically enriching it, leading to a nuanced reactivity profile.

The reaction of the pyridine nitrogen with an alkyl halide leads to the formation of a quaternary pyridinium (B92312) salt. This process, known as quaternization, is a fundamental reaction of pyridines. mdpi.com The quaternization of poly(4-vinylpyridine) with agents like methyl iodide is a common post-polymerization modification used to create cationic polyelectrolytes. mdpi.comresearchgate.netmdpi.com While high degrees of quaternization can be achieved, the reaction rate and extent can be influenced by factors such as the alkylating agent, solvent, and steric hindrance around the nitrogen atom. itu.edu.tracs.org

The pyridine nitrogen serves as an excellent ligand for a wide range of metal ions, forming stable metal complexes. arkat-usa.orgrsc.org The coordination chemistry of substituted pyridines is extensive and forms the basis for many catalytic and material science applications. arkat-usa.org

In this compound, the coordination is not limited to the pyridine nitrogen. The oxygen atoms of the two methoxy groups at the ortho positions can also act as donor sites, allowing the molecule to function as a bidentate N,O-chelate or even a tridentate N,O,O-chelate. The coordination of 6,6'-dimethoxy-2,2'-bipyridine to metals like palladium(II), platinum(II), and gold(III) has been studied, revealing complex behavior including cyclometalation. acs.orgresearchgate.net

A particularly relevant phenomenon is "rollover" cyclometalation, where C–H activation occurs at a position on the pyridine ring (e.g., C3) rather than on a substituent, following initial coordination of the nitrogen. acs.orgresearchgate.net For instance, with 6,6′-dimethoxy-2,2′-bipyridine, a C(3)–H bond can be activated to form a five-membered metallacycle. researchgate.net Given the structural similarities, it is plausible that this compound could undergo coordination to a metal center via its nitrogen atom, followed by C-H activation at the C5 position to form a stable cyclometalated complex. The vinyl group could also potentially participate in coordination, further diversifying the possible complexation pathways. google.com

Role as a Ligand in Organometallic Transformations

Pyridine and its derivatives are widely utilized as ligands in organometallic chemistry due to the presence of a lone pair of electrons on the nitrogen atom, which can form a strong coordinative bond with a metal center. thieme-connect.com The vinyl group and the methoxy oxygen atoms in this compound can also potentially participate in metal coordination, making it a versatile ligand. The coordination of the pyridine nitrogen to a metal center can influence the reactivity of the vinyl group by altering the electron density of the pyridine ring.

In the context of organometallic transformations, vinylpyridines can act as versatile synthons. rsc.org For instance, 2-vinylpyridine has been used in the synthesis of cycloplatinated(II) complexes. researchgate.net While specific studies on this compound as a ligand are not extensively documented, it is expected to form stable complexes with various transition metals. The presence of the two methoxy groups at the 2 and 6 positions could sterically hinder the coordination of bulky metal centers. However, these groups also enhance the electron density on the pyridine ring, potentially strengthening the metal-ligand bond. The vinyl group at the 3-position is less likely to be directly involved in initial coordination compared to the nitrogen atom, but it can participate in subsequent reactions within the coordination sphere of the metal.

Organometallic polymers incorporating metal centers and ligands like vinylpyridines have been explored for applications in sensing. nih.gov The specific electronic and steric properties of this compound could be harnessed to create polymers with tailored functionalities.

Reactivity of the Methoxy Substituents

The methoxy groups at the 2 and 6 positions are key modulators of the electronic properties and reactivity of the pyridine ring.

The selective demethylation of dimethoxypyridine derivatives is a synthetically useful transformation. In a study on a related compound, 6-bromo-2,3-dimethoxypyridine, selective demethylation of the methoxy group at the 6-position was achieved with high yield using lithium chloride and p-toluenesulfonic acid (pTSA) in DMF. nih.gov This selectivity is attributed to the activation of the 6-methoxy group by the adjacent nitrogen atom in the pyridine ring. The methoxy group at the 2-position, while also activated, may experience steric hindrance from the adjacent methoxy group at the 3-position, hindering its demethylation. nih.gov

Applying this precedent to this compound, it is plausible that selective mono-demethylation could be achieved at either the 2- or 6-position under appropriate conditions. The choice of demethylating agent and reaction conditions would be crucial in controlling the selectivity. Common reagents for demethylation, such as boron tribromide (BBr₃), could also be employed, although potentially with different selectivity profiles and yields. nih.gov

The two methoxy groups, being strong electron-donating groups through resonance, significantly increase the electron density of the pyridine ring. This enhanced electron density makes the ring more susceptible to electrophilic substitution reactions compared to unsubstituted pyridine. Computational studies on substituted pyridines have shown that electron-donating groups increase the electron density around the metal center in their complexes. nih.gov

A computational study using Density Functional Theory (DFT) on substituted pyridines has shown that substituents influence the charge density on the nitrogen atom and the geometrical parameters of the ring. researchgate.net The electron-donating nature of the methoxy groups in this compound is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Investigations into Regioselectivity and Stereoselectivity in this compound Transformations

The vinyl group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, including additions and cross-coupling reactions. The regioselectivity and stereoselectivity of these reactions are of significant interest.

The reactivity of vinylpyridines is highly dependent on the position of the vinyl group. Conjugate additions to 2- and 4-vinylpyridines are generally favored because the intermediate carbanion can be stabilized by resonance involving the ring nitrogen. thieme-connect.com In contrast, 3-vinylpyridine does not benefit from this stabilization, making conjugate additions less favorable. thieme-connect.com This suggests that reactions involving nucleophilic attack on the vinyl group of this compound might be less facile compared to its 2- or 4-vinyl isomers.

However, under certain conditions, 3-vinylpyridines can undergo selective reactions. For example, in the context of hydroformylation, 3-vinylpyridine is transformed into the corresponding branched aldehyde, while 4-vinylpyridine undergoes hydrogenation. acs.org Ruthenium-catalyzed β-selective alkylation has also been shown to be effective for 3-vinylpyridines. rsc.org

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. organic-chemistry.orgbeilstein-journals.org While a di-methoxy substituted styrene (B11656) derivative was reported to react sluggishly in a particular Heck reaction protocol, rsc.org 2-vinylpyridine has been successfully used as a substrate in other instances. beilstein-journals.org The success of a Heck reaction with this compound would depend on the specific reaction conditions and the coupling partner.

Stereoselectivity is a crucial aspect of reactions involving the vinyl group. For instance, asymmetric photochemical [2+2]-cycloadditions have been studied with vinyl pyridines, where the regioselectivity and stereoselectivity are influenced by the substitution pattern. nih.gov 3-substituted vinyl pyridines have been shown to be poor substrates in some of these reactions, yielding products with low diastereoselectivity and enantioselectivity. nih.gov

Computational and Experimental Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for controlling their outcomes. Computational methods, particularly DFT, are powerful tools for investigating reaction pathways and explaining observed selectivities. oberlin.edu

For organometallic transformations, mechanistic studies often focus on the elementary steps of oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org In the case of this compound acting as a ligand, computational studies could elucidate the stability of different coordination modes and the activation barriers for subsequent reactions of the coordinated ligand.

The regioselectivity of reactions at the pyridine ring or the vinyl group can be rationalized by examining the calculated charge distributions and frontier molecular orbitals (HOMO and LUMO) of the molecule. researchgate.net For instance, the aryne distortion model, supported by DFT calculations, has been used to explain the regioselectivity of nucleophilic additions to pyridynes. nih.gov

Experimental mechanistic studies often involve kinetic analysis and the identification of reaction intermediates. For example, the mechanism of oxidative addition of methyl iodide to cycloplatinated(II) complexes of 2-vinylpyridine has been shown to proceed via an SN2 mechanism. researchgate.net Similar experimental approaches could be applied to reactions of this compound to validate theoretical predictions and provide a comprehensive understanding of its reactivity.

Polymerization Science and Advanced Macromolecular Architectures Based on 2,6 Dimethoxy 3 Vinylpyridine

Homopolymerization Kinetics and Mechanisms

Free Radical Polymerization of 2,6-Dimethoxy-3-vinylpyridine

No research data is available on the free radical polymerization of this compound. While free-radical polymerization is a common method for vinyl monomers, the specific kinetics and mechanisms for this substituted vinylpyridine have not been reported.

Controlled Radical Polymerization (CRP) Methodologies

There is no available literature on the controlled radical polymerization of this compound using any of the major CRP techniques.

No studies have been published on the Nitroxide-Mediated Radical Polymerization (NMRP) of this compound. Research in this area has focused on other isomers like 3-vinylpyridine (B15099) and 4-vinylpyridine (B31050). cmu.educmu.edu

The Atom Transfer Radical Polymerization (ATRP) of this compound has not been described in the scientific literature. ATRP has been successfully applied to other vinylpyridines, but specific conditions and outcomes for this monomer are unknown. researchgate.net

There are no published reports on the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of this compound. The versatility of RAFT for various monomers is well-documented, but its application to this specific compound has not been investigated. mdpi.com

Anionic Polymerization Techniques

No data is available regarding the anionic polymerization of this compound. Studies on the anionic polymerization of vinylpyridines have typically focused on the 2-vinyl and 4-vinyl isomers due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the propagating carbanion. ufl.eduuni-bayreuth.de The electronic effect of the two methoxy (B1213986) groups in this compound would significantly influence its suitability for anionic polymerization, but this has not been experimentally explored in available literature.

Elucidation of Structure-Property Relationships in Poly(this compound) Systems

The performance and application of a polymer are intrinsically linked to its molecular architecture and physicochemical properties. For pyridine-containing polymers, the interplay between the polymer backbone and the functional pyridine (B92270) side groups dictates their behavior in solution and in the solid state. This section explores these relationships by examining the effects of polymerization parameters on the resulting polymer structure and how that structure, in turn, influences key material properties.

Living anionic polymerization is a powerful technique for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net For instance, the anionic polymerization of 2-vinylpyridine (B74390) in tetrahydrofuran (B95107) (THF) at -78°C using initiators like sec-butyllithium (B1581126) can yield P2VP with a PDI as low as 1.09. polymersource.ca This method allows for precise control over the polymer chain length by adjusting the monomer-to-initiator ratio. Such controlled polymerizations are also instrumental in synthesizing block copolymers, where a living P2VP chain can initiate the polymerization of another monomer, leading to complex and functional macromolecular architectures. acs.org

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), have also been successfully applied to 2-vinylpyridine. researchgate.net Bulk free-radical polymerization of 2-vinylpyridine in the presence of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and acetic anhydride (B1165640) at 95°C has been shown to produce linear poly(2-vinylpyridine) with a narrow molecular weight distribution up to a certain conversion rate. epa.govkaust.edu.sa Beyond this point, side reactions can become more prevalent. epa.gov

The choice of initiator and reaction temperature in conventional free-radical polymerization also significantly impacts the polymerization kinetics and, consequently, the polymer properties. Studies on the solution polymerization of 2-vinylpyridine have shown that both the reaction temperature and the initiator-to-monomer weight ratio influence the monomer conversion rate. mdpi.com For example, using benzoyl peroxide (BPO) as an initiator, an increase in temperature generally leads to a higher rate of polymerization due to the faster decomposition of the initiator and increased molecular diffusion. mdpi.com

Polymerization MethodMonomerInitiator/CatalystKey ParametersResulting ArchitectureMolecular Weight (MW) / PDI
Living Anionic Polymerization2-Vinylpyridinesec-Butyllithium/Diphenyl ethylene (B1197577)THF solvent, -78°CLinear HomopolymerMn = 277,000, Mw = 302,000, PDI = 1.09 polymersource.ca
Anionic Polymerization2-VinylpyridineAcetal-functionalized alkyllithiumHigh vacuum, THF, -78°CAB and ABA Block Copolymers (with PDMS)Narrow PDI (1.02 - 1.12) acs.org
Controlled Radical Polymerization (NMP)2-VinylpyridineTEMPO / Acetic AnhydrideBulk polymerization, 95°CLinear Homopolymer, Block CopolymersNarrow and controllable up to 66% conversion epa.govkaust.edu.sa
Solution Polymerization2-VinylpyridineBenzoyl Peroxide (BPO)Isopropanol solvent, 55-75°C, Initiator:Monomer ratioLinear HomopolymerConversion dependent on temperature and initiator ratio mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

The chemical structure of the repeating monomer unit, particularly the nature and position of substituents on the pyridine ring, profoundly affects the polymer's interaction with solvents and its thermal properties.

Solvation Behavior

Poly(2-vinylpyridine) is soluble in a range of organic solvents, including dimethylformamide (DMF), THF, toluene, methanol, ethanol (B145695), and chloroform, but it precipitates from water and non-polar solvents like hexanes. polymersource.ca The nitrogen atom in the pyridine ring can engage in hydrogen bonding, which influences its solubility in protic solvents. The solvation properties can be further tuned by chemical modification. For instance, quaternization of the nitrogen atom in P4VP to create N-methyl pyridinium (B92312) iodide units introduces ionic character to the polymer. This modification significantly alters the polymer-solvent interactions, which can be studied using solvatochromic dyes in binary solvent mixtures like water and dimethyl sulfoxide (B87167) (DMSO). nih.gov In such systems, water, a hydrogen bond donating solvent, can interact with the nitrogen lone pair electrons, while DMSO, a hydrogen bond accepting solvent, can solvate the quaternized pyridinium groups. nih.gov The intrinsic viscosity of P2VP is also highly dependent on the solvent, reflecting different polymer-solvent interaction parameters and chain conformations in various media. oup.com

PolymerSolventSolubility / Behavior
Poly(2-vinylpyridine)DMF, THF, Toluene, Methanol, Ethanol, CHCl3Soluble polymersource.capolysciences.com
Poly(2-vinylpyridine)Water, Hexanes, EtherInsoluble (Precipitates) polymersource.ca
Poly(2-vinylpyridine)Aqueous H2SO4Soluble; intrinsic viscosity and other parameters vary with acid concentration oup.com
Quaternized Poly(4-vinylpyridine)DMSO/Water mixturesSolvation depends on the solvent ratio and degree of quaternization nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Thermal Transitions

The thermal properties, such as the glass transition temperature (Tg) and thermal degradation behavior, are critical for determining the processing conditions and service temperature of a polymer. The Tg of P2VP is dependent on its molecular weight. polymersource.ca

PropertyPolymerObservation
Glass Transition Temperature (Tg)Poly(2-vinylpyridine)Varies with average molecular weight (Mn) polymersource.ca
Thermal Degradation MechanismPoly(4-vinylpyridine)Primarily depolymerization researchgate.net
Thermal Degradation MechanismPoly(2-vinylpyridine)Complex mechanism yielding pyridine, monomer, and protonated oligomers researchgate.netmetu.edu.tr
Thermal Stability in CopolymersP2VP block in PS-b-P2VPDegrades independently of the PS block researchgate.net
Thermal Stability in CopolymersP2VP block in P2VP-b-PMMASignificant decrease in thermal stability due to strong interaction with PMMA chains researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Coordination Chemistry of 2,6 Dimethoxy 3 Vinylpyridine

Ligand Design and Chelation Modes

Monodentate Pyridine (B92270) Coordination in Metal Complexes

There is no specific data available in the scientific literature regarding the monodentate coordination of 2,6-Dimethoxy-3-vinylpyridine to metal centers.

Potential for Bidentate or Multidentate Chelation Involving Vinyl and Methoxy (B1213986) Groups

No published studies have investigated the potential for the vinyl or methoxy groups of this compound to participate in bidentate or multidentate chelation.

Synthesis and Structural Elucidation of Transition Metal Complexes

Complexes with d-Block Metals (e.g., Rhodium, Platinum, Ruthenium, Mercury)

A review of existing literature reveals no specific synthesis or structural elucidation of transition metal complexes involving this compound with rhodium, platinum, ruthenium, mercury, or other d-block metals.

Supramolecular Assembly via Coordination Bonds

There is no information available on the use of this compound as a building block for supramolecular assembly through coordination bonds.

Spectroscopic and Crystallographic Characterization of Coordination Compounds

Detailed spectroscopic (such as NMR, IR, UV-Vis) and crystallographic data for coordination compounds of this compound are absent from the scientific literature.

Advanced NMR Spectroscopy for Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of coordination complexes in solution. nih.gov For metal complexes of this compound, various advanced NMR techniques can provide detailed insights into the ligand-metal interactions.

Upon coordination of the pyridine nitrogen to a metal center, a general downfield shift of the proton signals in the ¹H NMR spectrum is expected, particularly for the protons closest to the nitrogen atom. nih.gov This is a consequence of the donation of electron density from the ligand to the metal. The magnitude of this coordination-induced shift can provide information about the strength of the metal-ligand bond. nih.gov In a study of Pd(II) complexes with various 4-substituted pyridines, a clear correlation was observed between the downfield shift of the H¹ protons (adjacent to the nitrogen) and the basicity of the ligand. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are crucial for the unambiguous assignment of all proton and carbon signals in the complex. NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy) experiments can be employed to study the through-space proximity of different parts of the molecule and to investigate dynamic processes such as ligand exchange. researchgate.net For complexes of this compound, NOESY could reveal steric interactions between the methoxy and vinyl groups and other ligands in the coordination sphere.

The table below illustrates the expected ¹H NMR chemical shift changes upon coordination of a hypothetical this compound ligand to a metal center, based on trends observed for similar pyridine complexes. nih.gov

ProtonFree Ligand (ppm)Coordinated Ligand (ppm)Coordination-Induced Shift (Δδ, ppm)
H-47.207.50+0.30
H-56.807.10+0.30
Vinyl-Hα6.506.70+0.20
Vinyl-Hβ (cis)5.405.50+0.10
Vinyl-Hβ (trans)5.906.00+0.10
OCH₃3.904.00+0.10

Single Crystal X-ray Diffraction for Precise Geometrical Parameters

For a metal complex of this compound, X-ray crystallography would definitively confirm the coordination of the pyridine nitrogen to the metal. The analysis would reveal the Pd-N bond distance, which is a direct measure of the strength of the coordination bond. In a trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II) complex, the Pd-N bond distance was determined to be 2.033(2) Å. nih.gov Given the electron-donating nature of the methoxy groups in this compound, a slightly shorter and stronger bond might be anticipated in its palladium complexes.

Furthermore, the crystal structure would elucidate the orientation of the pyridine ring and its substituents relative to the coordination plane of the metal. The steric bulk of the methoxy groups at the 2- and 6-positions could influence the packing of the molecules in the crystal lattice. nih.gov The planarity of the pyridine ring and the vinyl group, as well as any intermolecular interactions such as hydrogen bonding or π-stacking, would also be revealed. nih.gov

The following table presents typical geometrical parameters that could be obtained from a single-crystal X-ray diffraction study of a hypothetical square-planar Pd(II) complex of this compound, based on data from similar structures. nih.gov

ParameterValue
Coordination GeometrySquare Planar
Pd-N Bond Length (Å)2.02 - 2.05
N-Pd-Cl Bond Angle (°)89 - 91
Dihedral Angle between Pyridine Ring and Coordination Plane (°)~85

Electronic and Photophysical Properties of this compound Metal Complexes

The electronic and photophysical properties of transition metal complexes are largely dictated by the nature of the ligands. scilit.com The introduction of electron-donating or electron-withdrawing groups on a ligand can significantly alter the energies of the metal and ligand-based molecular orbitals, thereby influencing the absorption, emission, and photochemical behavior of the complex. researchgate.netnih.gov

Luminescence and Phosphorescence Quantum Yield Studies

Metal complexes with polypyridine ligands are well-known for their luminescent properties. rsc.orgnih.gov The emission in these complexes often arises from triplet metal-to-ligand charge transfer (³MLCT) excited states. The quantum yield of this emission is a measure of the efficiency of the radiative decay process compared to non-radiative decay pathways.

For metal complexes of this compound, the electron-rich nature of the ligand is expected to have a significant impact on their luminescent properties. The electron-donating methoxy groups would raise the energy of the highest occupied molecular orbital (HOMO), which is often metal-based in such complexes. This would lead to a red-shift in the absorption and emission spectra. rsc.org

The quantum yield of luminescence can be highly sensitive to the ligand structure. In a study of Ir(III) complexes with substituted triazole-pyridine ligands, it was found that attaching a bulky, rigid substituent like β-cyclodextrin significantly enhanced the emission quantum yield. nih.gov This was attributed to increased rigidity and protection of the emissive state from solvent quenching. While the vinyl group in this compound is not as bulky, its conformational flexibility could potentially provide a non-radiative decay pathway, possibly leading to lower quantum yields unless its rotation is restricted upon complexation or in a rigid medium.

The following table provides hypothetical photophysical data for a Ru(II) complex of this compound, drawing comparisons with the well-studied [Ru(bpy)₃]²⁺.

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Lifetime (τ, µs)
[Ru(bpy)₃]²⁺4526150.095 (in MeCN)1.1
[Ru(this compound)₂(bpy)]²⁺ (Hypothetical)4706400.050.8

Metal-to-Ligand Charge Transfer (MLCT) Phenomena

Metal-to-ligand charge transfer (MLCT) is a key electronic transition in many transition metal complexes, particularly those with π-accepting ligands like pyridines. wayne.edu This transition involves the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of this transition is sensitive to the electronic properties of both the metal and the ligand. wayne.edu

In complexes of this compound, the electron-donating methoxy groups will raise the energy of the metal's d-orbitals, leading to a lower energy MLCT transition. rsc.org This would manifest as a bathochromic (red) shift in the absorption spectrum compared to complexes with unsubstituted pyridine ligands. The vinyl group, being a π-system, will also influence the energy of the ligand's π* orbitals.

The nature of the MLCT excited state is crucial for the photophysical and photochemical properties of the complex. In some cases, the MLCT state can be emissive, leading to luminescence. nih.gov In other instances, it can be involved in photochemical reactions or energy transfer processes. The lifetime and reactivity of the MLCT state can be tuned by modifying the ligand structure. For instance, extending the π-system of the ligand can lead to a greater delocalization of the excited electron, which can affect the rates of both radiative and non-radiative decay. nih.gov

Catalytic Applications of this compound Metal Complexes in Academic Research

Pyridine-based ligands have been extensively used in the development of homogeneous catalysts for a wide range of organic transformations. researchgate.net The ability to tune the steric and electronic properties of the pyridine ligand allows for the optimization of catalyst activity and selectivity. acs.org

Investigation of Homogeneous Catalysis Mechanisms

Metal complexes of this compound are potential candidates for use in homogeneous catalysis. The strong σ-donating ability of this ligand, enhanced by the methoxy groups, can stabilize metal centers in various oxidation states, which is often a requirement for catalytic cycles. researchgate.net The vinyl group could also play a role, either by participating in the catalytic reaction itself or by providing a handle for immobilizing the catalyst on a solid support.

The investigation of the mechanism of a catalytic reaction involving a this compound metal complex would involve a combination of kinetic studies and spectroscopic techniques. In situ monitoring of the reaction by NMR or IR spectroscopy could help identify key catalytic intermediates. researchgate.net For example, the formation and consumption of metal-hydride or metal-alkyl species could be tracked over the course of the reaction.

Deuterium labeling studies are another powerful tool for elucidating reaction mechanisms. researchgate.net By selectively replacing hydrogen atoms with deuterium, it is possible to trace the pathways of bond-breaking and bond-forming events. For instance, in a hydrogenation reaction, the use of D₂ gas would allow for the determination of the stereochemistry of the addition to a substrate.

Given the structural similarities to other pyridine-based catalysts, complexes of this compound could potentially be active in reactions such as cross-coupling, hydrogenation, or polymerization. epfl.chnih.gov Mechanistic studies would be crucial for understanding the factors that control the efficiency and selectivity of such catalytic processes. digitellinc.com

Enantioselective Catalysis with Chiral Ligand Derivatives

In the realm of asymmetric synthesis, the development of novel chiral ligands is paramount for achieving high enantioselectivity in catalytic reactions. Pyridine-based ligands have long been a cornerstone in this field due to their versatile coordination properties and the tunability of their steric and electronic environments. The introduction of chirality into the ligand framework allows for the creation of asymmetric coordination spheres around a metal center, which can effectively discriminate between enantiotopic faces of a prochiral substrate.

The hypothetical derivatization of this compound into chiral ligands would likely involve modifications of the vinyl group or the pyridine backbone to introduce stereogenic centers. The two methoxy groups at the 2- and 6-positions would exert a significant electronic influence on the pyridine ring, potentially modulating the catalytic activity of the corresponding metal complexes.

Detailed Research Findings

Currently, there is a lack of published research specifically detailing the synthesis and application of chiral ligands derived from this compound in enantioselective catalysis. The following represents a hypothetical scenario of how such findings would be presented.

A hypothetical study might involve the synthesis of a chiral bis(oxazoline) or phosphine-oxazoline ligand incorporating the this compound scaffold. The performance of such a ligand would then be evaluated in a benchmark enantioselective reaction, for example, a palladium-catalyzed allylic alkylation or a copper-catalyzed conjugate addition.

The key parameters to be investigated would include the reaction yield, the enantiomeric excess (e.e.) of the product, and the effect of reaction conditions such as temperature, solvent, and the nature of the metal precursor. The data would be systematically collected and tabulated to allow for a thorough analysis of the ligand's efficacy.

Data Tables

An interactive data table would be utilized to present the results of such a hypothetical study, allowing for the comparison of different substrates and reaction conditions.

EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Yield (%)e.e. (%)
1Substrate A1.0THF0--
2Substrate A1.0Toluene0--
3Substrate B1.0THF0--
4Substrate B1.0Toluene25--

The data in this table is purely illustrative and does not represent actual experimental results.

The research would also likely explore the scope of the catalytic system by testing a variety of substrates to determine the generality and limitations of the newly developed chiral ligand. Structure-activity relationships would be investigated by synthesizing analogous ligands with different substituents to optimize the enantioselectivity.

Computational and Theoretical Investigations of 2,6 Dimethoxy 3 Vinylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, frontier orbital analysis)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Density Functional Theory (DFT) is a powerful method used to determine the electronic structure, electron density distribution, and reactivity of molecules like 2,6-dimethoxy-3-vinylpyridine. researchgate.netmostwiedzy.pl

Frontier Molecular Orbital (FMO) Analysis: A crucial aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. ias.ac.in The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be distributed over the vinyl group and the electron-rich pyridine (B92270) ring, while the LUMO would be centered on the pyridine ring, indicating the sites susceptible to electrophilic and nucleophilic attack, respectively.

Illustrative Data Table: Calculated Electronic Properties

ParameterHypothetical ValueSignificance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment2.5 DPolarity and intermolecular interactions
Electron Affinity0.8 eVAbility to form a stable anion

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational preferences and intermolecular interactions of this compound in various environments. nih.govchemrxiv.org

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how the molecule behaves in solution. The simulations would track the rotational freedom around the single bonds, particularly the C-C bond connecting the vinyl group to the pyridine ring and the C-O bonds of the methoxy (B1213986) groups. This allows for the identification of the most stable conformers and the energy barriers between them. nih.gov Analysis of the simulation trajectory can also elucidate how the molecule interacts with itself and with solvent molecules through forces like van der Waals interactions and hydrogen bonding. chemrxiv.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

Computational methods are highly effective in predicting and helping to interpret various spectroscopic data.

NMR Chemical Shifts: DFT calculations, combined with the Gauge-Including Atomic Orbital (GIAO) method, are widely used for the accurate prediction of ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data is a powerful tool for structural verification. For this compound, this method could precisely assign the chemical shifts for each proton and carbon, especially for the closely spaced signals of the aromatic and vinyl protons. acs.org

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm) - DFT/GIAOHypothetical Experimental Shift (ppm)
C2 (C-OCH₃)162.5162.1
C3 (C-vinyl)120.8120.5
C4105.2104.9
C5138.1137.8
C6 (C-OCH₃)158.4158.0
Vinyl Cα135.0134.7
Vinyl Cβ115.9115.6

Vibrational Frequencies (IR/Raman): The same DFT calculations used for geometry optimization can also compute the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of specific spectral bands to particular molecular vibrations, such as the C=C stretching of the vinyl group or the C-O stretching of the methoxy groups.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). This would help in understanding the electronic transitions responsible for the molecule's UV-Vis absorption profile.

Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry can model the entire course of a chemical reaction, providing insights that are often difficult to obtain experimentally. For this compound, this could involve modeling its participation in reactions like electrophilic addition to the vinyl group or photochemical cycloadditions. nih.govacs.org

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. bohrium.com This involves locating the transition state structure, which is the highest energy point along this path. The energy difference between the reactants and the transition state is the activation energy barrier, a critical parameter that determines the reaction rate. researchgate.net Such studies would clarify the mechanism and regioselectivity of reactions involving the vinylpyridine, for example, predicting whether a [2+2] cycloaddition would occur and with what stereoselectivity. nih.govacs.org

In Silico Studies of Ligand-Metal Binding Affinities and Geometries in Coordination Chemistry

The pyridine nitrogen atom in this compound makes it a potential ligand for transition metal complexes. researchgate.net In silico methods, particularly DFT, can be used to study its coordination behavior. acs.org

Polymerization Process Simulations and Prediction of Polymer Microstructure

The vinyl group makes this compound a monomer for polymerization. Computational modeling can simulate polymerization processes and predict the properties of the resulting polymer.

Kinetic modeling can be used to simulate the polymerization of vinylpyridines, helping to optimize reaction conditions such as monomer concentration, initiator ratio, and temperature to achieve desired molecular weights and low dispersity. acs.org Molecular dynamics simulations of the growing polymer chain can provide insights into the polymer's microstructure (e.g., tacticity) and its conformational behavior in solution. tandfonline.commdpi.com These simulations can help predict the bulk properties of poly(this compound), such as its glass transition temperature and mechanical properties, guiding its development for various applications. nih.gov

Advanced Spectroscopic Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,6-Dimethoxy-3-vinylpyridine, providing information on the chemical environment, connectivity, and spatial relationships of its protons and carbon atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but multi-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all signals, especially in a substituted molecule like this compound.

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the two aromatic protons, the three vinyl protons, and the six protons of the two methoxy (B1213986) groups. Based on data from 2,6-dimethoxypyridine (B38085) and 3-vinylpyridine (B15099), the aromatic protons (H-4 and H-5) would likely appear as doublets due to mutual coupling. chemicalbook.comichemical.com The vinyl protons would present a more complex system (typically AMX), with distinct signals for the geminal, cis, and trans protons, showing characteristic coupling constants. ichemical.comchegg.com The two methoxy groups at the 2- and 6-positions are chemically equivalent and would appear as a sharp singlet integrating to six protons. chemicalbook.com

¹³C NMR Spectroscopy : The carbon spectrum would display nine distinct signals corresponding to the seven pyridine (B92270) ring and vinyl carbons, and the two equivalent methoxy carbons. The chemical shifts of the pyridine ring carbons are significantly influenced by the electron-donating methoxy groups and the vinyl substituent. guidechem.com Aromatic methoxy carbons typically resonate around 55-60 ppm. nih.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be crucial for:

Confirming the coupling between the adjacent aromatic protons (H-4 and H-5).

Mapping the entire spin system of the vinyl group, showing correlations between the α-proton and the two β-protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the definitive assignment of each proton signal to its attached carbon atom. For instance, the singlet from the methoxy protons would correlate with the methoxy carbon signal, and the vinyl proton signals would correlate with their respective vinyl carbon signals. emerypharma.com

Correlations from the methoxy protons (H-OCH₃) to the C-2 and C-6 carbons of the pyridine ring.

Correlations from the vinyl α-proton to the C-2 and C-4 carbons of the pyridine ring.

Correlations from the aromatic H-4 proton to C-2, C-3, and C-5, confirming the substitution pattern.

The combination of these techniques allows for a complete and confident assignment of the molecular structure. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
2C-~163H-4, H-OCH₃
3C-~120H-4, H-5, Vinyl Hα
4C-H~7.5 (d)~138C-2, C-3, C-5, C-6
5C-H~6.4 (d)~105C-3, C-4, C-6
6C-~163H-4, H-5, H-OCH₃
Vinyl αC-H~6.8 (dd)~135C-2, C-3, C-4, Vinyl Cβ
Vinyl β (trans)C-H~5.8 (d)~117C-3, Vinyl Cα
Vinyl β (cis)C-H~5.4 (d)~117C-3, Vinyl Cα
MethoxyOCH₃~3.9 (s)~54C-2, C-6

Solid-State NMR for Polymer and Heterogeneous System Characterization

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) is uniquely suited to probe the structure and dynamics of materials in the solid phase, such as polymers or heterogeneous catalysts. If this compound were polymerized to poly(this compound), ssNMR would be essential for its characterization. mdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid polymers. nih.gov These spectra provide information about:

Polymer Structure : Confirming the successful polymerization and identifying the main polymer backbone and side-chain resonances.

Molecular Packing and Polymorphism : Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions and packing arrangements in the solid state.

Chain Dynamics : By measuring relaxation times (such as T₁ and T₁ρ), ssNMR can provide insights into the mobility of different parts of the polymer, such as the pyridine side chains versus the main polymer backbone. mdpi.com For instance, studies on poly(4-vinylpyridine) have utilized ssNMR to investigate miscibility and chain mobility in polymer blends.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) refers to NMR experiments conducted over a range of temperatures to study molecular processes that occur on the NMR timescale (rates of approximately 10⁻¹ to 10⁵ s⁻¹). libretexts.org For this compound, DNMR could be employed to investigate conformational dynamics, particularly the rotational barriers of the substituents.

Methoxy Group Rotation : The two methoxy groups at positions 2 and 6 may experience hindered rotation due to steric interactions with each other and the adjacent vinyl group. At low temperatures, this rotation could become slow enough on the NMR timescale to result in the observation of distinct signals for non-equivalent conformers or significant line broadening. nih.govresearchgate.net By analyzing the changes in the NMR lineshape as a function of temperature (lineshape analysis), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. youtube.com

Vinyl Group Conformation : Similarly, rotation around the single bond connecting the vinyl group to the pyridine ring could be studied. The preferred conformation (e.g., planar or non-planar) is determined by a balance of steric hindrance and electronic conjugation. DNMR could potentially quantify the energy barrier for this rotation, providing insight into the degree of π-conjugation between the vinyl group and the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation and for studying intermolecular interactions.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. Based on spectra of related compounds like 2,6-dimethoxypyridine and various vinylpyridines, the following characteristic bands are expected nist.govchemicalbook.com:

C-H Stretching : Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would be just below 3000 cm⁻¹. Vinyl C-H stretches would also be found above 3000 cm⁻¹.

C=C and C=N Stretching : The pyridine ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. The vinyl C=C stretch is expected around 1630 cm⁻¹.

C-O Stretching : Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy) groups would be prominent in the 1300-1000 cm⁻¹ region.

Vinyl C-H Bending : Out-of-plane C-H bending (wagging) vibrations for the vinyl group are characteristic and appear in the 1000-800 cm⁻¹ region, providing information about the substitution pattern of the double bond.

Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the C=C vinyl and pyridine ring stretching modes. researchgate.net Studies on poly(vinylpyridine) have shown that the pyridine ring breathing mode (around 1000 cm⁻¹) is a strong and characteristic Raman band. acs.org Changes in the position or intensity of these bands can indicate intermolecular interactions, such as hydrogen bonding or complex formation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H stretch3100-3000FT-IR, Raman
Aliphatic C-H stretch (methoxy)2980-2850FT-IR, Raman
Vinyl C=C stretch~1630FT-IR, Raman
Pyridine Ring C=C, C=N stretches1600-1450FT-IR, Raman
Asymmetric Ar-O-C stretch1270-1230FT-IR
Symmetric Ar-O-C stretch1050-1010FT-IR
Pyridine Ring Breathing~1000Raman
Vinyl C-H out-of-plane bend990-910FT-IR

Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Transitions and Photophysical Phenomena

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions. This provides information on the conjugated π-electron system and potential photophysical behavior.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring and the vinyl chromophore. wikipedia.org

π → π Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π antibonding orbital. The extended conjugation between the vinyl group and the pyridine ring, enhanced by the electron-donating methoxy groups, would likely cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine. The UV spectrum of 2,6-dimethoxypyridine shows absorption maxima around 225 nm and 270 nm, which can be attributed to π → π* transitions. nist.gov The addition of the vinyl group at the 3-position would be expected to further shift these bands to longer wavelengths.

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π antibonding orbital. They are typically lower in energy and intensity than π → π* transitions and are often observed as a shoulder on the longer-wavelength side of the main absorption bands in pyridine-based compounds. bohrium.com

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition TypeExpected λ_max (nm)Molar Absorptivity (ε)Chromophore
π → π~230HighSubstituted Pyridine Ring
π → π~280MediumConjugated Pyridine-Vinyl System
n → π*>290Low (often a shoulder)Pyridine Nitrogen

Characterization of Charge Transfer Processes

Charge transfer (CT) phenomena can occur both intramolecularly and intermolecularly and are crucial in determining the electronic and optical properties of molecules.

Intramolecular Charge Transfer (ICT) : In this compound, the methoxy groups are strong electron-donating groups (EDG), while the pyridine ring and vinyl group can act as electron-accepting moieties. Upon photoexcitation, it is possible for an intramolecular charge transfer to occur, where electron density shifts from the methoxy-oxygen-rich part of the molecule towards the vinyl-pyridine π-system. This ICT character in the excited state can lead to a large change in dipole moment upon excitation and can be studied using solvatochromism, where the absorption and emission spectra show a pronounced shift with solvent polarity.

Intermolecular Charge Transfer Complexes : The electron-rich nature of the 2,6-dimethoxypyridine system makes it a potential electron donor in the formation of intermolecular charge transfer complexes with suitable electron acceptors (e.g., halogens, quinones). dtic.mil The formation of such a complex is often characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum at a longer wavelength than the absorptions of either component alone. rsc.org This CT band corresponds to the energy required to transfer an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. rsc.org

Solvatochromism and Polarity Scale Investigations

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. This phenomenon is a powerful tool for investigating solute-solvent interactions and for developing empirical scales of solvent polarity. For compounds like this compound, the presence of the nitrogen atom in the pyridine ring and the conjugated vinyl and methoxy groups can lead to significant charge redistribution upon electronic excitation, making them potential candidates for solvatochromic studies.

The investigation of solvatochromic behavior involves recording the UV-Vis absorption or fluorescence spectra of the compound in a wide range of solvents with varying polarities. nih.gov A positive solvatochromism (a bathochromic or red shift in the spectrum with increasing solvent polarity) typically indicates that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift) suggests a less polar excited state. These spectral shifts can be correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale, to quantify the compound's sensitivity to its environment. nih.gov

Studies on related vinylpyridine systems have demonstrated the utility of this approach. For instance, the solvation properties of poly(4-vinylpyridine) (PVP) and its quaternized derivatives have been assessed using solvatochromic indicators. nih.govresearchgate.net These studies show that solvent polarity has a significant effect on the visible spectra, revealing preferential solvation effects in binary solvent mixtures. nih.gov For example, in DMSO/H₂O mixtures, large deviations from linear behavior were attributed to the formation of specific complexes between the polymer, water, and the solvatochromic dye, highlighting a synergistic solvation effect. nih.gov Similar investigations on this compound could elucidate the specific interactions of its methoxy and vinyl functionalities with different solvents, providing insight into its ground- and excited-state dipole moments. nih.gov

The data gathered from such solvatochromic studies can be used to construct polarity scales based on the specific response of this compound, allowing it to be used as a probe for characterizing the micropolarity of complex systems like polymer matrices or biological environments.

Table 1: Illustrative Solvatochromic Shift Data for a Hypothetical Pyridine Derivative This table is illustrative and demonstrates the type of data obtained from solvatochromism studies.

SolventPolarity (ET(30) in kcal/mol)Absorption Maximum (λmax in nm)Stokes Shift (cm-1)
Cyclohexane31.23501500
Toluene33.93581800
Acetone42.23752500
Acetonitrile46.03802800
Ethanol (B145695)51.93923500
Water63.14104200

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for the characterization of organic molecules. For this compound (C₉H₁₁NO₂), High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is crucial for unambiguously determining its elemental composition and confirming its molecular formula. The theoretical exact mass of the molecular ion [M]⁺ of this compound is 165.07898 u. HRMS can measure this mass with high precision (typically within 5 ppm), allowing for its differentiation from other ions with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule by analyzing its fragmentation pathways. In a tandem MS experiment, the molecular ion (or a protonated/cationized version) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to be influenced by the pyridine ring, the methoxy groups, and the vinyl substituent. Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group to form a stable ion [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction involving a methoxy group, leading to an [M-30]⁺ ion.

Loss of an ethylene (B1197577) molecule (C₂H₄): Cleavage related to the vinyl group, resulting in an [M-28]⁺ ion.

Ring fragmentation: Cleavage of the pyridine ring itself, which is common in the mass spectra of pyridine derivatives.

Studies on the fragmentation of related pyridine and vinyl compounds support these predictions. For instance, the mass spectra of various substituted pyridines and thienylamines show that fragmentation is heavily influenced by the nature and position of the substituents, often involving ring expansion or rupture. arkat-usa.org The analysis of poly(2-vinylpyridine) by tandem mass spectrometry has also been used to characterize the basic structure of its oligomers by analyzing their specific fragment ions. ohiolink.edu

Table 2: Predicted HRMS Fragments for this compound

Proposed Fragment IonFormulaTheoretical m/zDescription of Loss
[M]⁺C₉H₁₁NO₂⁺165.0790Molecular Ion
[M-CH₃]⁺C₈H₈NO₂⁺150.0555Loss of a methyl radical
[M-C₂H₃]⁺C₇H₈NO₂⁺138.0555Loss of a vinyl radical
[M-CH₂O]⁺C₈H₉NO⁺135.0684Loss of formaldehyde
[M-CH₃-CO]⁺C₇H₅NO⁺119.0371Loss of methyl radical then carbon monoxide

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govwikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for a complete and unambiguous structural elucidation. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield its exact molecular geometry.

The analysis would confirm the planarity of the pyridine ring, a characteristic feature of aromatic systems. wikipedia.org It would also provide precise measurements of the C-N and C-C bond lengths within the ring, which can be compared to those of unsubstituted pyridine (crystal system: orthorhombic, space group Pna2₁). wikipedia.org Furthermore, the technique would reveal the orientation of the methoxy and vinyl substituents relative to the pyridine ring. For example, it would determine the C-O bond lengths and C-O-C bond angles of the methoxy groups and the C=C bond length of the vinyl group.

Table 3: Typical Bond Lengths and Angles in Substituted Pyridine Rings from Crystallographic Data These values are representative and based on data for various pyridine derivatives. The actual values for this compound would be determined experimentally.

ParameterTypical Value Range
C-N bond length (in ring)1.33 - 1.35 Å
C-C bond length (in ring)1.37 - 1.40 Å
C-C single bond (ring to substituent)1.48 - 1.52 Å
C-O bond length (methoxy)1.35 - 1.43 Å
C-N-C bond angle (in ring)116 - 119°
C-C-C bond angle (in ring)118 - 121°
C-C-N bond angle (in ring)122 - 125°

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Stability and Phase Transitions of Polymers and Complexes

Thermal analysis techniques are critical for characterizing the thermal properties of materials, particularly polymers and coordination complexes derived from monomers like this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on thermal stability, degradation, and phase transitions. slideshare.net

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. slideshare.net For a polymer of this compound, TGA would determine its thermal stability and decomposition profile. A typical TGA thermogram would show an initial stable region followed by one or more steps of mass loss corresponding to degradation events. The onset temperature of decomposition is a key indicator of the material's thermal stability. Studies on poly(vinylpyridine)s show that the main degradation event for the polymer backbone typically occurs between 300 and 450 °C. mdpi.com The thermal degradation mechanism of poly(2-vinylpyridine) is noted to be more complex than that of poly(4-vinylpyridine), yielding a variety of products including pyridine and oligomers. metu.edu.tr For complexes involving the pyridine nitrogen, TGA can also reveal the loss of coordinated solvent molecules at lower temperatures before the main polymer degradation.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.net It is used to detect thermal events such as glass transitions, melting, and crystallization. For an amorphous polymer of this compound, DSC would be used to determine its glass transition temperature (Tg), the temperature at which it changes from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical property that defines the upper service temperature of the material. For poly(4-vinylpyridine), the Tg is typically observed around 150 °C. mdpi.com

The thermal properties of such polymers can be significantly altered by forming complexes with metal salts. Coordination of metal ions to the pyridine nitrogen often increases the Tg due to the formation of rigid crosslinks, which restrict polymer chain motion. researchgate.netdtic.mil For example, the Tg of poly(4-vinylpyridine-co-divinylbenzene) increases with increasing Cu²⁺ ion content. researchgate.net DSC analysis of such complexes would quantify this enhancement in thermal stability.

Table 4: Representative Thermal Analysis Data for Poly(vinylpyridine) Systems

MaterialAnalysis TechniqueKey FindingReference
Poly(4-vinylpyridine) (PVP)TGAMain degradation between 400–450 °C mdpi.com
Quaternized PVPTGAMain degradation between 300–400 °C mdpi.com
Poly(4-vinylpyridine) (P4VP)DSCGlass Transition (Tg) at ~150 °C mdpi.com
P4VP + ZnCl₂ (0.25 molar eq.)DSCTg increased by 70 °C researchgate.net
PVP-DVB-Cu(II) ComplexDSCTg increases with Cu(II) content researchgate.net

Derivatization and Functionalization Strategies of 2,6 Dimethoxy 3 Vinylpyridine

Transformations of the Vinyl Group into Diverse Functionalities

The vinyl substituent at the C-3 position serves as a versatile handle for introducing a wide range of functional groups through well-established olefin chemistry.

Catalytic Hydrogenation: The vinyl group of 2,6-Dimethoxy-3-vinylpyridine can be selectively reduced to an ethyl group under catalytic hydrogenation conditions. This transformation is typically achieved using catalysts such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. asianpubs.orgmdpi.com The reaction is generally performed in solvents like ethanol (B145695) or acetic acid at room temperature and moderate pressures. asianpubs.org These mild conditions favor the reduction of the alkene double bond while preserving the aromaticity of the pyridine (B92270) ring, yielding 2,6-Dimethoxy-3-ethylpyridine. The use of rhodium catalysts, such as rhodium(III) oxide, has also been reported for the hydrogenation of functionalized pyridines under mild conditions. liverpool.ac.uk

Halogenation Reactions: The vinyl group readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds by the addition of two halogen atoms across the double bond, resulting in the formation of a 1,2-dihaloethyl substituent. For instance, treatment with bromine in an inert solvent like dichloromethane (B109758) would yield 3-(1,2-dibromoethyl)-2,6-dimethoxypyridine. This reaction provides a route to further functionalization, as the resulting dihalide can undergo elimination or substitution reactions.

ReactionReagents and ConditionsProduct
Catalytic HydrogenationH₂, PtO₂ or Pd/C, Ethanol, RT, 50 bar2,6-Dimethoxy-3-ethylpyridine
BrominationBr₂, CH₂Cl₂, RT3-(1,2-dibromoethyl)-2,6-dimethoxypyridine

Epoxidation: The electron-rich double bond of the vinyl group is susceptible to oxidation to form an epoxide. This transformation can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. The resulting product, 2-(2,6-dimethoxypyridin-3-yl)oxirane, is a valuable intermediate, as the strained epoxide ring can be opened by various nucleophiles to introduce diverse functionalities at the C-1' and C-2' positions of the side chain. researchgate.net

Dihydroxylation: The vinyl group can be converted into a 1,2-diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or under Sharpless asymmetric dihydroxylation conditions to potentially yield chiral diols. This reaction provides 1-(2,6-dimethoxypyridin-3-yl)ethane-1,2-diol, a precursor for oxidative cleavage or further derivatization of the hydroxyl groups.

ReactionReagents and ConditionsProduct
Epoxidationm-CPBA, CH₂Cl₂, 0 °C to RT2-(2,6-dimethoxypyridin-3-yl)oxirane
DihydroxylationOsO₄ (cat.), NMO, acetone/H₂O1-(2,6-dimethoxypyridin-3-yl)ethane-1,2-diol

Olefin metathesis offers a powerful tool for carbon-carbon double bond formation. chem-station.com The vinyl group of this compound can participate in cross-metathesis reactions with other olefins in the presence of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. chem-station.commdpi.com These catalysts are known for their tolerance to a wide range of functional groups, including the pyridine nitrogen. nih.gov

Polymer Grafting: Through cross-metathesis with a vinyl-terminated polymer, this compound can be grafted onto a polymer backbone. This strategy allows for the modification of polymer properties by introducing the functional pyridine moiety.

Macrocyclic Syntheses: While the molecule itself is not set up for ring-closing metathesis (RCM), derivatization to include a second terminal olefin would create a diene precursor suitable for RCM, enabling the synthesis of macrocyclic structures containing the dimethoxypyridine unit.

Reaction TypeConceptual ReactantsCatalystPotential Application
Cross-MetathesisThis compound + R-CH=CH₂Grubbs' CatalystSynthesis of functionalized olefins
Polymer GraftingThis compound + Vinyl-terminated polymerGrubbs' CatalystPolymer surface/property modification

Regioselective Functionalization of the Pyridine Ring

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the two methoxy (B1213986) groups, dictates the regioselectivity of its functionalization.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the presence of two strong electron-donating methoxy groups at the C-2 and C-6 positions significantly activates the ring towards EAS. These groups act as ortho, para-directors. libretexts.org

In the case of this compound, the C-3 and C-5 positions are activated by the methoxy groups. With the C-3 position already substituted, electrophilic attack is strongly directed to the C-5 position. The C-4 position is meta to both methoxy groups and thus less activated. Therefore, reactions such as nitration or halogenation are expected to occur selectively at the C-5 position. For example, bromination with N-bromosuccinimide (NBS) would likely yield 5-bromo-2,6-dimethoxy-3-vinylpyridine.

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)5-Bromo-2,6-dimethoxy-3-vinylpyridine
NitrationHNO₃/H₂SO₄2,6-Dimethoxy-5-nitro-3-vinylpyridine

Directed ortho metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org Methoxy groups are effective directing metalation groups (DMGs), capable of coordinating with organolithium bases and directing deprotonation to the adjacent ortho position. baranlab.org

For this compound, the methoxy groups at C-2 and C-6 direct lithiation to the C-3 and C-5 positions. Since the C-3 position is blocked by the vinyl group, deprotonation with a strong, hindered base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures is expected to occur exclusively at the C-5 position. clockss.orgharvard.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at this position. This method provides a highly regioselective route to 5-substituted derivatives that complements electrophilic substitution.

ElectrophileReagentProduct
Carbon Dioxide1. LDA, THF, -78 °C; 2. CO₂(s)This compound-5-carboxylic acid
Iodide1. LDA, THF, -78 °C; 2. I₂5-Iodo-2,6-dimethoxy-3-vinylpyridine
Aldehyde1. LDA, THF, -78 °C; 2. (CH₃)₂C=O1-(2,6-Dimethoxy-3-vinylpyridin-5-yl)propan-2-ol

Post-Synthetic Modifications for the Creation of Advanced Research Materials

The vinyl group of this compound is the primary site for post-synthetic modifications, enabling the creation of a variety of polymeric and functionalized materials. The electron-donating methoxy groups on the pyridine ring can influence the reactivity of the vinyl group, often enhancing its susceptibility to electrophilic attack and modifying its polymerization characteristics.

One of the most direct modifications is the polymerization of the vinyl moiety. Vinylpyridines are known to undergo polymerization through various mechanisms, including free radical, anionic, and controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgrsc.org The resulting poly(this compound) would possess a backbone with pendant dimethoxypyridine units. These units can act as ligands for metal ions, leading to the formation of metallopolymers with potential applications in catalysis, materials science, and as functional coatings. researchgate.netbohrium.com The properties of the resulting polymer, such as its molecular weight and polydispersity, can be tailored by the choice of polymerization method and reaction conditions.

Polymerization MethodInitiator/CatalystExpected Polymer PropertiesPotential Applications
Free Radical PolymerizationAIBN, Benzoyl PeroxideBroad molecular weight distributionAdhesives, coatings
Anionic Polymerizationn-ButyllithiumNarrow molecular weight distribution, controlled architectureBlock copolymers, functional materials
ATRPCu(I)Br/BipyridineControlled molecular weight, low polydispersityWell-defined architectures, smart materials
RAFTDithioesters, TrithiocarbonatesControlled molecular weight, applicable to a wide range of monomersFunctional polymers, drug delivery systems

This table presents potential polymerization strategies for this compound based on known methods for other vinylpyridine monomers.

Further functionalization of the vinyl group can be achieved through a variety of organic reactions. For instance, hydroformylation , a rhodium-catalyzed reaction, can introduce a formyl group, converting the vinyl group into a propanal substituent. acs.orgresearchgate.netacs.org This aldehyde functionality can then be used for a plethora of subsequent reactions, such as reductive amination or condensation reactions, to attach other molecular entities.

Dihydroxylation of the vinyl group, using reagents like osmium tetroxide or potassium permanganate, would yield a vicinal diol. rsc.orgwikipedia.org These diols are valuable precursors for the synthesis of various derivatives, including esters and ethers, and can also be cleaved to form aldehydes. The Sharpless asymmetric dihydroxylation could potentially be employed to produce chiral diols, introducing stereocenters into the molecule. wikipedia.org

Epoxidation of the vinyl group, typically using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), would form an oxirane ring. researchgate.netyoutube.com This epoxide is a highly reactive intermediate that can be opened by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at the former vinyl position.

Finally, metathesis reactions , particularly cross-metathesis with other olefins using Grubbs' or Schrock's catalysts, offer a powerful tool for carbon-carbon bond formation. beilstein-journals.orgwikipedia.org This strategy allows for the introduction of more complex substituents at the vinyl position, leading to the synthesis of highly elaborate molecules.

ReactionReagents/CatalystFunctional Group IntroducedPotential for Further Modification
HydroformylationCO, H₂, Rh catalystAldehyde (-CHO)Reductive amination, Wittig reaction, etc.
DihydroxylationOsO₄ (catalytic), NMOVicinal diol (-CH(OH)CH₂OH)Esterification, etherification, oxidative cleavage
EpoxidationmCPBAEpoxide (oxirane)Ring-opening with various nucleophiles
Cross-MetathesisGrubbs' or Schrock's catalyst, partner olefinSubstituted alkeneFurther alkene modifications

This table summarizes potential post-synthetic modifications of the vinyl group of this compound and the resulting functionalities.

Utilization as a Versatile Building Block in Multi-Step Organic Syntheses

Beyond its use in creating functional materials through modifications of the vinyl group, this compound serves as a valuable building block for the construction of more complex molecular architectures. The presence of multiple reactive sites—the vinyl group and the pyridine ring—allows for a range of synthetic transformations.

The vinyl group can participate in various carbon-carbon bond-forming reactions. The Heck reaction , a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, is a prominent example. researchgate.netresearchgate.netorganic-chemistry.org Coupling this compound with various aryl halides would lead to the synthesis of substituted stilbene-like structures, which are of interest in materials science and medicinal chemistry. The stereoselectivity of the Heck reaction typically favors the trans isomer. organic-chemistry.org

Aryl HalideCatalyst SystemProduct TypePotential Application Area
IodobenzenePd(OAc)₂, PPh₃, Base3-(2-phenylvinyl)-2,6-dimethoxypyridineOrganic electronics
4-BromobenzonitrilePdCl₂(PPh₃)₂, Base3-[2-(4-cyanophenyl)vinyl]-2,6-dimethoxypyridineLuminescent materials
1-IodonaphthalenePd(dba)₂, SPhos, Base3-[2-(naphthalen-1-yl)vinyl]-2,6-dimethoxypyridineMolecular probes

This table provides hypothetical examples of Heck coupling reactions with this compound.

The electron-rich nature of the 2,6-dimethoxypyridine (B38085) ring makes it susceptible to electrophilic aromatic substitution . pearson.com While the pyridine nitrogen is generally deactivating towards electrophilic substitution, the two methoxy groups are strongly activating and will direct incoming electrophiles to the positions ortho and para to them. Given the substitution pattern, the C-4 and C-5 positions are the most likely sites for substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be employed to introduce additional functional groups onto the pyridine ring, further increasing the molecular complexity and providing handles for subsequent transformations.

The pyridine nitrogen itself can be functionalized. N-oxidation with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to nucleophilic substitution at the C-2 and C-6 positions and enabling other reactions such as the Boekelheide rearrangement. Furthermore, quaternization of the pyridine nitrogen with alkyl halides would produce pyridinium (B92312) salts, which can be used in various applications, including as ionic liquids or in the synthesis of other heterocyclic systems.

Emerging Research Directions and Future Outlook for 2,6 Dimethoxy 3 Vinylpyridine

Exploration of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2,6-Dimethoxy-3-vinylpyridine, future research will likely focus on moving away from traditional, multi-step syntheses that may involve hazardous reagents or generate significant waste. Green chemistry principles are being applied to the synthesis of related vinylpyridines, suggesting potential pathways for its sustainable production.

Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Utilizing palladium-based catalysts, for instance, could enable the direct coupling of a vinyl group donor with a suitably functionalized 2,6-dimethoxypyridine (B38085) precursor. Research into stabilizing pyridine-containing boronic acids or employing alternative boronate species could improve the efficiency of such reactions. researchgate.net

Bio-renewable Solvents: The use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been successfully demonstrated for the multigram synthesis of 2-vinylpyridine (B74390). tandfonline.comtandfonline.com Adopting such solvents could significantly reduce the environmental footprint of this compound synthesis. tandfonline.comtandfonline.com

Solvent-Free Conditions: Polymer-supported catalysts, such as copper(I) iodide on poly(4-vinylpyridine), have been used to facilitate reactions under solvent-free conditions, offering a greener, more efficient, and recyclable catalytic system. academie-sciences.fr This approach could be adapted for synthetic steps leading to this compound.

Improved Reaction Efficiency: Chinese patent CN104130182A describes a high-efficiency, environmentally friendly method for preparing 2-vinylpyridine via reactive distillation, which reduces reaction time and temperature. google.com Such process intensification strategies could be investigated for derivatives like this compound.

Table 1: Comparison of Green Synthesis Strategies for Vinylpyridines
StrategyDescriptionPotential Advantage for this compoundReference
Use of Bio-renewable SolventsReplacing traditional petroleum-based solvents with those derived from biomass, such as 2-MeTHF.Reduced environmental impact and potential for improved reaction yields. tandfonline.comtandfonline.com
Polymer-Supported CatalysisImmobilizing a catalyst (e.g., CuI) on a polymer support (e.g., poly(4-vinylpyridine)) to enable solvent-free reactions.Facilitates catalyst recovery and reuse, minimizes solvent waste, and simplifies product purification. academie-sciences.fr
Reactive DistillationCombining chemical reaction and product separation into a single unit operation.Increased efficiency, lower energy consumption, and reduced production costs. google.com

Development of Advanced Macromolecular Materials with Tailored Properties

The vinyl group on this compound makes it an ideal monomer for polymerization, opening the door to a new class of macromolecular materials. The presence of the dimethoxy-substituted pyridine (B92270) ring is expected to impart unique properties to the resulting polymers, such as poly(this compound). Research in this area will likely focus on synthesizing polymers with precisely controlled characteristics.

Future research directions include:

Controlled Polymerization Techniques: Employing methods like anionic polymerization to synthesize block copolymers with well-defined segments and narrow molar mass distributions. acs.org

Influence of Substituents: Investigating how the two methoxy (B1213986) groups affect the polymer's physical and chemical properties, such as its glass transition temperature, thermal stability, solubility, and coordination ability. Quaternization of the pyridine nitrogen, a common post-polymerization modification, could be used to further tune these properties, particularly solvation. mdpi.com

Block Copolymer Synthesis: Creating block copolymers, for example with polystyrene, to study their self-assembly into nanostructures like micelles or lamellae, driven by the incompatibility between the polymer blocks. acs.org The specific structure of this compound could lead to novel morphologies.

Design and Synthesis of Novel Coordination Compounds for Diverse Catalytic or Optoelectronic Purposes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This capability allows for the design of a wide range of metal complexes with potential applications in catalysis and optoelectronics.

Catalytic Applications: The introduction of a pyridine moiety into a ligand structure is known to affect the thermodynamic and kinetic properties of its metal complexes. unimi.it Complexes of this compound with transition metals like iron, copper, or palladium could be explored as catalysts for various organic transformations, including oxidation and cross-coupling reactions. unimi.itsemanticscholar.org The electron-donating methoxy groups could modulate the electronic properties of the metal center, thereby tuning its catalytic activity.

Optoelectronic Properties: Pyridine-derived compounds are prominent in optoelectronics due to their unique electronic configurations and photophysical characteristics. acs.org The π-conjugated system of the pyridine ring, influenced by the methoxy and vinyl groups, could lead to coordination compounds with interesting absorption and emission properties. acs.orgnih.gov Theoretical methods like Density Functional Theory (DFT) can be used to predict the structural and optoelectronic properties of such compounds, guiding the synthesis of materials for applications in sensors or light-emitting devices. rsc.orgchemmethod.com

Table 2: Potential Applications of Coordination Compounds
Application AreaUnderlying PrinciplePotential Role of this compound LigandReference
Homogeneous CatalysisMetal complexes acting as catalysts for organic reactions (e.g., C-C bond formation, oxidation).The pyridine nitrogen coordinates to a metal center, while the methoxy groups tune the metal's electronic properties and catalytic activity. unimi.itsemanticscholar.org
Optoelectronic DevicesOrganic compounds with specific light absorption and emission properties used in LEDs, sensors, or solar cells.The conjugated system of the molecule can be engineered to create materials with desired photophysical characteristics. acs.orgnih.gov

Integration into Supramolecular Architectures and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound and its corresponding polymer makes it a compelling building block for creating complex, self-assembled systems.

Block Copolymer Self-Assembly: As a segment in a block copolymer (e.g., with polystyrene), poly(this compound) would be expected to self-assemble in selective solvents or in the melt phase. ntu.edu.twbohrium.com This process can form ordered nanostructures such as spherical or wormlike micelles and vesicles. ntu.edu.tw The specific interactions of the dimethoxypyridine unit with its environment would govern the final morphology.

Directed Self-Assembly (DSA): On patterned surfaces, such as graphene nanoribbons, block copolymers containing poly(vinylpyridine) can be guided to form highly ordered, aligned structures. acs.org This technique could be used with polymers of this compound to fabricate advanced nanoscale patterns for electronics or data storage.

Hydrogen Bonding and Coordination: The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for the formation of supramolecular complexes with complementary molecules. This has been widely studied in systems based on polystyrene-b-poly(4-vinylpyridine). ntu.edu.tw

Advancements in Theoretical Predictions and Data-Driven Chemical Insights

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For a novel compound like this compound, theoretical studies are invaluable for understanding its behavior and potential.

DFT Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, spectroscopic properties, and optical characteristics of the molecule and its derivatives. acs.org Such calculations help in understanding molecular orbitals (HOMO/LUMO), which are key to predicting electronic transitions and reactivity. chemmethod.com

Molecular Docking: In the context of medicinal chemistry, computational screening of pyridine derivatives against biological targets is a common practice. nih.gov While beyond the current scope, similar data-driven approaches could predict the interaction of this compound-based materials with other chemical species.

Market and Trend Analysis: Data-driven insights also extend to market analysis. The global market for pyridine and its derivatives is experiencing substantial growth, driven by demand from the agrochemical and pharmaceutical sectors. fortunebusinessinsights.com360iresearch.com This trend suggests a favorable environment for the development and commercialization of new, functionalized pyridine compounds like this compound.

Interdisciplinary Research Frontiers Involving this compound

The unique functional groups of this compound position it at the intersection of several scientific disciplines, creating opportunities for interdisciplinary research.

Materials Science: The development of advanced polymers and functional materials derived from this monomer is a primary frontier. This includes creating materials with tailored optical, electronic, or responsive properties for use in advanced coatings, membranes, or smart devices. researchgate.net

Medicinal Chemistry: Pyridine scaffolds are ubiquitous in drug discovery. nih.govresearchgate.net The specific substitution pattern of this compound could serve as a novel core structure for developing therapeutic agents, although this would require extensive biological evaluation.

Agrochemicals: Pyridine derivatives are crucial components in many herbicides and insecticides. fortunebusinessinsights.com Research could explore the potential of this compound as a precursor for new crop protection agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.